Pyrrolizidine

概要

説明

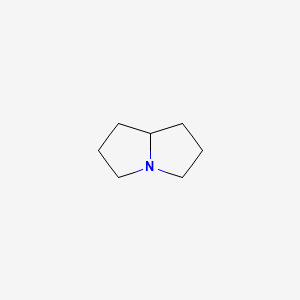

Pyrrolizidine is a heterocyclic organic compound characterized by a bicyclic structure consisting of two fused five-membered rings, one of which contains a nitrogen atom. This compound forms the core structure of a class of naturally occurring alkaloids known as this compound alkaloids. These alkaloids are predominantly found in plants and serve as a defense mechanism against herbivores. This compound alkaloids are known for their hepatotoxic, genotoxic, and cytotoxic properties, making them significant in both toxicological and pharmacological studies .

準備方法

合成経路および反応条件: ピロリジジンとその誘導体の合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、アゾビスイソブチロニトリルおよびトリイソプロピルシランの存在下、テトラヒドロフラン中で還流条件下でのN-クロラミン類の環化が含まれます。 この反応により、ジアステレオマーの混合物としてピロリジジンが生成され、主にシス異性体が生成されます .

工業的生産方法: ピロリジジンアルカロイドの工業的生産は、多くの場合、植物源、特にキク科およびムラサキ科に属する植物からの抽出を伴います。 抽出プロセスには、通常、植物材料の均質化または粉砕、それに続く目的のアルカロイドを分離するためのクロマトグラフィー分離技術が含まれます .

化学反応の分析

反応の種類: ピロリジジンは、以下を含むさまざまな化学反応を起こします。

酸化: ピロリジジンは、酸化されてピロリジジンN-オキシドを生成することができ、これらはしばしば親化合物よりも毒性が高いです。

還元: 還元反応は、ピロリジジンN-オキシドをピロリジジンに戻すことができます。

置換: ピロリジジンは、特に窒素原子で置換反応を起こし、さまざまな誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬が、塩基性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、ピロリジジンN-オキシド、置換ピロリジジン、および官能基が変化したさまざまなピロリジジン誘導体が含まれます .

4. 科学研究の応用

ピロリジジンとその誘導体は、科学研究において幅広い応用があります。

化学: ピロリジジンアルカロイドは、そのユニークな化学的性質と合成上の課題のために研究されています。

生物学: これらの化合物は、植物の防御機構における役割とその草食動物との相互作用について調査されています。

医学: ピロリジジンアルカロイドは、毒性にもかかわらず、潜在的な治療的応用について研究されています。一部の誘導体は、抗ウイルス活性および抗癌活性を示します。

科学的研究の応用

Pharmacological Properties

Pyrrolizidine alkaloids have been investigated for their various pharmacological activities, including:

1.1 Antimicrobial Activity

Research indicates that certain PAs possess significant antimicrobial properties. For example, studies have shown that specific PAs can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa. Usaramine demonstrated a 50% reduction in biofilm formation at a concentration of 1 mg/mL against S. epidermidis but had no effect on P. aeruginosa biofilms . Additionally, monocrotaline and azido-retronecine exhibited anti-Trichomonas vaginalis activity with lethal effects at concentrations of 1 mg/mL .

1.2 Anti-inflammatory Activity

PAs have also been studied for their anti-inflammatory effects. For instance, extracts from Heliotropium digynum inhibited nitric oxide production in macrophages by up to 78% at a concentration of 25 µg/mL . Various isolated PAs showed IC50 values ranging from 2.16 to 38.25 µM in inhibiting lipopolysaccharide-induced inflammation .

1.3 Antiviral Activity

Certain PAs exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). Polyhydroxylated PAs like australine and alexine have been shown to inhibit glycosidases involved in HIV replication, thereby reducing viral cell fusion and syncytium formation .

Toxicological Concerns

While exploring the applications of this compound alkaloids, it is crucial to consider their toxicological profile:

2.1 Hepatotoxicity

this compound alkaloids are notorious for their hepatotoxic effects, which can lead to severe liver damage and even carcinogenesis. High-throughput profiling studies have indicated that certain PAs can cause cell death and DNA damage in liver cells . The National Toxicology Program has classified some PAs as liver carcinogens based on extensive research involving animal models .

2.2 Genotoxicity

Studies have demonstrated that PAs possess genotoxic properties, raising concerns about their safety in food products and herbal remedies . The potential for PAs to cause genetic mutations necessitates careful risk assessment when considering their use in pharmaceuticals or dietary supplements.

Regulatory Implications

Given the dual nature of this compound alkaloids as both potential therapeutic agents and toxic compounds, regulatory frameworks must be informed by scientific evidence. Research suggests that regulations should not apply blanket restrictions on all PAs but should instead focus on specific compounds based on their individual risk profiles . This nuanced approach is essential for balancing public health safety with the potential benefits of these compounds.

Case Studies

Several case studies illustrate the applications and risks associated with this compound alkaloids:

作用機序

ピロリジジンアルカロイドの毒性作用は、主に肝臓での代謝的活性化によるものです。これらの化合物は、シトクロムP450酵素によって反応性のあるピロール代謝産物に変換されます。これらの代謝産物は、細胞マクロ分子と付加物を形成することができ、肝毒性、遺伝毒性、および細胞毒性を引き起こします。 主要な分子標的には、DNA、タンパク質、および脂質が含まれ、細胞損傷とアポトーシスにつながります .

類似化合物との比較

ピロリジジンアルカロイドは、トロパンアルカロイドやインドールアルカロイドなどの他のアルカロイドと比較されます。これらの化合物はすべて、窒素含有複素環式構造を共有していますが、ピロリジジンアルカロイドは、その二環式構造とネシン塩基の存在によりユニークです。類似の化合物には次のものがあります。

トロパンアルカロイド: ベラドンナなどの植物に見られ、これらのアルカロイドはトロパン環系を持っています。

インドールアルカロイド: カタルランサス・ローズウスなどの植物に見られ、これらのアルカロイドはインドール環系を持っています。

生物活性

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds found in over 6,000 plant species, recognized for their diverse biological activities and potential toxic effects. This article delves into the biological activity of this compound, focusing on their mechanisms of action, toxicity, therapeutic potential, and relevant case studies.

This compound alkaloids exert their biological effects primarily through metabolic activation in the liver, where they are converted into reactive metabolites that can damage cellular macromolecules. The key mechanisms include:

- DNA Damage : The active forms of PAs can form covalent bonds with DNA, leading to mutations and cell death. This property has been exploited in cancer research, where certain PAs have shown potential in inhibiting cancer cell proliferation while also posing significant hepatotoxic risks .

- Hepatotoxicity : The liver is the primary organ affected by PAs, with toxicity manifesting as hepatocyte necrosis, megalocytosis, and bile duct hyperplasia. Chronic exposure can lead to severe liver damage and even carcinogenesis .

- Neurotoxicity : In cases of poisoning, neurological symptoms such as ataxia and encephalopathy have been observed, particularly in wildlife .

Toxicological Profile

The toxicological profile of this compound alkaloids is complex and varies significantly among different species and specific alkaloids. Key findings include:

- Acute and Chronic Toxicity : Acute toxicity has been documented in humans and animals, with cases resulting from ingestion of contaminated food sources. Chronic exposure often leads to cumulative liver damage .

- Species Sensitivity : Different species exhibit varying levels of sensitivity to PAs. For instance, livestock such as cattle and sheep are particularly susceptible to chronic poisoning from plants containing these alkaloids .

Case Study 1: Gazelle Poisoning

A notable case involved a gazelle that exhibited severe neurological signs due to PA poisoning. Histopathological examination revealed significant liver damage characterized by hepatocyte megalocytosis and necrosis. The animal displayed symptoms such as head pressing and ataxia before succumbing to the effects of the toxin .

Case Study 2: Human Exposure

In another case involving a child exposed to PAs through contaminated food, symptoms included acute liver failure leading to a fatal outcome. This highlights the risks associated with dietary exposure to this compound alkaloids .

Therapeutic Potential

Despite their toxicity, recent research has explored the therapeutic potential of this compound alkaloids:

- Cancer Treatment : Innovative approaches have been developed to utilize PAs for cancer treatment by minimizing systemic toxicity through localized activation near tumor sites. This method involves administering non-toxic precursors that convert into active forms selectively at the tumor site .

- Drug Development : The unique structural properties of PAs make them candidates for drug development. Their ability to interact with various biological targets suggests potential applications in pharmacology beyond their traditional uses .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound alkaloids:

| Parameter | Description |

|---|---|

| Sources | Found in over 6,000 plant species |

| Mechanism of Action | DNA damage through reactive metabolites; hepatotoxicity |

| Toxicity Symptoms | Liver damage (necrosis, megalocytosis), neurological signs (ataxia, depression) |

| Case Studies | Documented poisoning in gazelles and humans from contaminated food sources |

| Therapeutic Applications | Potential use in cancer treatment via localized activation |

特性

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDEXBBJTUCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214524 | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-20-9 | |

| Record name | Pyrrolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLIZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine, hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。